molecular formula C16H15ClN2O5S2 B2502753 N-(2-chlorophenyl)-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methylbenzenesulfonamide CAS No. 1011624-55-7

N-(2-chlorophenyl)-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methylbenzenesulfonamide

Cat. No. B2502753
CAS RN: 1011624-55-7
M. Wt: 414.88
InChI Key: PLXCIBQOGOJULQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(2-chlorophenyl)-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methylbenzenesulfonamide" is a derivative of benzenesulfonamide, which is a class of compounds known for their diverse biological activities. The structure of this compound suggests that it may possess interesting chemical and biological properties, potentially including antibacterial or antitumor activities, as indicated by the activities of similar compounds in the provided papers.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the reaction of suitable precursors such as N-(benzenesulfonyl)cyanamide potassium salts with various nucleophiles. For instance, novel 4-chloro-2-mercaptobenzenesulfonamides were synthesized by reacting these potassium salts with hydrazinecarbodithioic acid esters and other amines . Similarly, 2-benzylthio-4-chlorobenzenesulfonamide derivatives were synthesized by reacting N-(2-benzylthio-4-chloro-5-R1-benzenesulfonyl)cyanamide potassium salts with 2-aminophenols and other related compounds . These methods could potentially be adapted to synthesize the compound , although the specific details of the synthesis would depend on the availability and reactivity of the isothiazolidine ring-containing precursor.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with various functional groups that can significantly influence the compound's biological activity. The presence of a 2-chlorophenyl group and a 1,1-dioxido-3-oxoisothiazolidin-2-yl moiety in the compound of interest suggests that it may have unique electronic and steric properties that could affect its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Benzenesulfonamide derivatives can participate in various chemical reactions, including acylation, as demonstrated by the use of N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides as chemoselective acylation reagents . The compound may also undergo similar reactions, potentially serving as a reagent for selective acylation or as a substrate for further chemical modifications that could enhance its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. The presence of electron-withdrawing groups such as chloro and nitro substituents can increase the acidity of the sulfonamide hydrogen, while the introduction of bulky or electron-donating groups can have the opposite effect. The solubility, stability, and reactivity of these compounds can vary widely, and they are often tailored for specific applications. The compound "N-(2-chlorophenyl)-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methylbenzenesulfonamide" would likely exhibit properties consistent with its structural features, including potential solubility in polar solvents and reactivity towards nucleophiles.

Scientific Research Applications

Synthesis and Pharmacological Evaluation

A study by Mistry and Desai (2006) focused on the microwave-assisted rapid synthesis of nitrogen and sulfur-containing heterocyclic compounds, including sulfonamide derivatives. These compounds were evaluated for their antibacterial and antifungal activities, demonstrating significant potential in developing new antimicrobial agents (Mistry & Desai, 2006).

Anticancer and Antimicrobial Activities

Research by González-Álvarez et al. (2013) explored mixed-ligand copper(II)-sulfonamide complexes and their effects on DNA binding, cleavage, genotoxicity, and anticancer activity. The study underscored the sulfonamide derivative's role in mediating interactions with DNA and inducing apoptosis in cancer cells, highlighting its potential for therapeutic applications (González-Álvarez et al., 2013).

Antimicrobial Properties

Sławiński et al. (2013) synthesized novel 4-chloro-2-mercaptobenzenesulfonamide derivatives and evaluated their antibacterial activity, discovering promising activity against various Gram-positive bacterial strains. This work contributes to the ongoing search for new antibacterial agents capable of combating resistant bacterial infections (Sławiński et al., 2013).

Antitumor and Antiproliferative Agents

El-Gilil (2019) reported on the design, synthesis, and biological screening of N-ethyl-N-methylbenzenesulfonamide derivatives as antimicrobial and antiproliferative agents. The study highlighted the sulfonamides' potential for creating effective therapies against various cancers and infectious diseases (El-Gilil, 2019).

properties

IUPAC Name

N-(2-chlorophenyl)-2-methyl-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O5S2/c1-11-6-7-12(19-16(20)8-9-25(19,21)22)10-15(11)26(23,24)18-14-5-3-2-4-13(14)17/h2-7,10,18H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLXCIBQOGOJULQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)CCS2(=O)=O)S(=O)(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.